Formaldehyde;prop-2-enal
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Overview
Description
Formaldehyde;prop-2-enal, also known as acrolein, is an organic compound with the formula C3H4O. It is the simplest unsaturated aldehyde and is characterized by its pungent odor. Acrolein is a colorless to yellow liquid that is highly reactive and toxic. It is used in various industrial applications and is a significant intermediate in the production of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acrolein can be synthesized through several methods. One common laboratory method involves the action of potassium bisulfate on glycerol. Another method is the gas-phase condensation of formaldehyde and acetaldehyde under the catalysis of silica gel impregnated with sodium silicate .
Industrial Production Methods: Industrially, acrolein is primarily produced by the oxidation of propene. This process uses air as the source of oxygen and requires metal oxides as heterogeneous catalysts. The reaction can be represented as: [ \text{CH}_3\text{CH}=\text{CH}_2 + \text{O}_2 \rightarrow \text{CH}_2=\text{CHCHO} + \text{H}_2\text{O} ] Approximately 500,000 tons of acrolein are produced annually in North America, Europe, and Japan .
Chemical Reactions Analysis
Types of Reactions: Acrolein undergoes various chemical reactions, including oxidation, reduction, and nucleophilic addition. It is particularly reactive in Diels-Alder reactions, where it can act as a dienophile .
Common Reagents and Conditions:
Oxidation: Acrolein can be oxidized to acrylic acid using oxygen in the presence of a catalyst.
Reduction: It can be reduced to allyl alcohol using hydrogen in the presence of a catalyst.
Nucleophilic Addition: Acrolein reacts with Grignard reagents to form secondary alcohols.
Major Products Formed:
Oxidation: Acrylic acid
Reduction: Allyl alcohol
Nucleophilic Addition: Secondary alcohols
Scientific Research Applications
Acrolein has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chemicals, including methionine and acrylic acid.
Biology: Acrolein is studied for its role in oxidative stress and inflammation.
Industry: Acrolein is used as a biocide and a building block for other chemical compounds.
Mechanism of Action
Acrolein exerts its effects through several mechanisms:
Chemical Reactivity: It reacts with proteins and other macromolecules, leading to cellular damage.
Oxidative Stress: Acrolein induces oxidative stress by compromising the antioxidant glutathione.
Inflammation: It causes chronic inflammation, which can lead to tissue remodeling and destruction.
Comparison with Similar Compounds
Crotonaldehyde: Another unsaturated aldehyde with similar reactivity.
Cinnamaldehyde: An aromatic aldehyde with a similar structure but different applications.
Methacrolein: A methyl-substituted derivative of acrolein.
Uniqueness: Acrolein is unique due to its high reactivity and toxicity. It is the simplest unsaturated aldehyde and serves as a key intermediate in the production of various chemicals. Its role in oxidative stress and inflammation also distinguishes it from other similar compounds .
Properties
CAS No. |
26781-23-7 |
---|---|
Molecular Formula |
C4H6O2 |
Molecular Weight |
86.09 g/mol |
IUPAC Name |
formaldehyde;prop-2-enal |
InChI |
InChI=1S/C3H4O.CH2O/c1-2-3-4;1-2/h2-3H,1H2;1H2 |
InChI Key |
XVVGGZUZOITHPH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=O.C=O |
Related CAS |
26781-23-7 |
Origin of Product |
United States |
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